![molecular formula C26H45N2O7P B13817511 (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester" (hereafter referred to as Caged SPN-1-P) is a chemically modified derivative of sphingosine 1-phosphate (S1P), a bioactive lipid mediator involved in immune regulation, vascular development, and cellular signaling . The "caged" designation indicates the addition of photolabile 1-(2-nitrophenyl)ethyl ester groups to the phosphate moiety of S1P. These groups render the compound biologically inert until exposed to specific wavelengths of light (typically UV, ~300–350 nm), enabling precise spatiotemporal control over S1P release in experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester typically involves multiple steps, including the protection of functional groups, formation of the phosphoric acid ester, and introduction of the photolabile protecting group. Common reagents used in these reactions include phosphoric acid derivatives, amino alcohols, and nitrophenyl ethyl esters. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process would likely include optimization of reaction conditions to maximize efficiency and minimize waste, as well as purification steps such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrophenyl groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., alkyl halides). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of the nitrophenyl groups would yield amines.
Scientific Research Applications
Cell Signaling Studies
Caged SPN-1-P is extensively used to investigate the dynamics of sphingosine-1-phosphate signaling pathways. By using this compound:
- Temporal Control : Researchers can achieve high temporal resolution in their experiments, allowing them to observe the immediate effects of S1P signaling on various cellular processes.
- Specificity : The ability to release S1P in a controlled manner helps in studying its role in specific cell types or compartments within a cell. This specificity is crucial for understanding the nuanced roles of S1P in different physiological contexts .
Drug Delivery Systems
The unique properties of Caged SPN-1-P also make it an attractive candidate for drug delivery applications:
- Targeted Delivery : Its ability to release active S1P upon UV irradiation can be harnessed for targeted drug delivery systems, particularly in cancer therapy where localized treatment is essential.
- Enhanced Efficacy : Studies have shown that drug-loaded formulations utilizing caged compounds can significantly improve cytotoxicity against tumor cells compared to free drugs . This enhanced efficacy is attributed to the localized release of therapeutic agents at the site of action.
Neurobiology Research
Caged SPN-1-P has been instrumental in neurobiological studies:
- Investigating Neuronal Activity : Researchers utilize this compound to explore the role of S1P in neuronal signaling and plasticity. The controlled release allows for precise timing in experiments assessing neuronal responses .
- Understanding Disease Mechanisms : By manipulating S1P levels in live neuronal systems, scientists can model pathological conditions such as neuroinflammation and neurodegeneration. This approach aids in elucidating the underlying mechanisms of diseases like Alzheimer's and multiple sclerosis .
Case Study 1: Investigating S1P's Role in Cell Migration
In a study examining the role of S1P in cell migration, researchers employed Caged SPN-1-P to control S1P levels precisely. They found that localized release of S1P significantly enhanced the migratory capacity of endothelial cells under simulated wound healing conditions. This study highlighted the potential therapeutic applications of manipulating S1P signaling in tissue repair and regeneration.
Case Study 2: Targeted Cancer Therapy
Another notable application involved using Caged SPN-1-P as part of a targeted delivery system for anticancer drugs. In vitro experiments demonstrated that when combined with doxorubicin, the caged compound led to increased cytotoxic effects on cancer cells compared to treatments with doxorubicin alone. This case underscores the importance of caging strategies in enhancing drug efficacy through localized activation .
Mechanism of Action
The mechanism of action of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester involves the photolysis of the nitrophenyl ethyl ester groups upon exposure to light. This photolysis releases the active molecule, which can then interact with its molecular targets. The specific pathways involved depend on the nature of the active molecule released and its intended application.
Comparison with Similar Compounds
Key Structural Features:
- Core Structure: Retains the (2S,3R,4E)-2-amino-3-hydroxy-4-octadecenyl backbone of S1P, critical for receptor binding .
- Modifications : Two 1-(2-nitrophenyl)ethyl groups esterified to the phosphate, increasing molecular weight and hydrophobicity.
- Molecular Formula : Estimated as C₃₄H₄₈N₃O₉P (exact mass requires experimental validation).
Sphingosine 1-Phosphate (S1P)
Structural Differences :
- S1P (C₁₈H₃₈NO₅P, MW 379.47 Da) lacks the photolabile ester groups, existing as a monoanionic phosphate under physiological conditions .
- Biological Activity : Binds to G protein-coupled receptors (S1PR1–5), regulating lymphocyte trafficking, endothelial barrier integrity, and cell proliferation .
Functional Implications :
The caged derivative’s neutral charge enhances membrane permeability compared to S1P, facilitating intracellular delivery. Photoactivation restores the bioactive phosphate form, enabling localized signaling .
Deuterated S1P Analogue [(2S,3R,4E)-2-Amino-3-hydroxy(3-³H)-4-octadecenyl Phosphate]
Structural Differences :
- Incorporates a tritium isotope at the 3-hydroxy group, altering bond stability without affecting stereochemistry .
Functional Implications :
The deuterated variant is primarily used for tracking metabolic pathways via radiolabeling, whereas the caged compound focuses on controlled signaling manipulation .
N-Tetracosanoyl-S1P Derivative [(2S,3R,4E)-3-Hydroxy-2-tetracosanamidooctadec-4-enyl Phosphate]
Structural Differences :
- Features a 24-carbon acyl chain at the 2-amino position, significantly increasing lipophilicity .
Functional Implications: The acyl chain in N-tetracosanoyl-S1P may disrupt receptor binding or enhance membrane association, whereas the caged derivative preserves the native S1P structure until activation .
Other Caged Phosphates (e.g., Caged ATP, cAMP)
Structural Differences :
- Caged ATP/cAMP use similar 2-nitrophenyl ethyl groups but lack the amino-hydroxy lipid backbone .
Property | Caged SPN-1-P | Caged ATP/cAMP |
---|---|---|
Core Bioactive Molecule | S1P | Nucleotides |
Photolysis Wavelength | ~300–350 nm | ~300–350 nm |
Biological Role | Immune/vascular signaling | Energy transfer/second messengers |
Functional Implications : While all caged compounds share photolabile control, Caged SPN-1-P uniquely targets lipid-mediated pathways, expanding tools for studying S1P dynamics .
Biological Activity
(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester, commonly known as Caged SPN-1-P , is a photolabile derivative of sphingosine 1-phosphate (S1P). This compound is designed to study the dynamics of S1P signaling in biological systems with high temporal and spatial precision. Upon exposure to ultraviolet (UV) light, Caged SPN-1-P releases active S1P, enabling researchers to investigate its role in various cellular processes.
Caged SPN-1-P features a long-chain fatty acid structure and is characterized by its photolabile bis[1-(2-nitrophenyl)ethyl] ester moiety . This protective group maintains the compound's stability and inactivity until UV exposure triggers its uncaging reaction. The general reaction can be summarized as follows:
The release of S1P activates specific G protein-coupled receptors (GPCRs), leading to various downstream signaling cascades that influence cellular behavior such as migration, proliferation, and survival.
Biological Activities
Sphingosine 1-phosphate is known for its significant biological activities, which include:
- Cell Migration : S1P plays a critical role in the regulation of cell movement.
- Cell Proliferation : It influences cell growth and division.
- Survival Signaling : S1P is involved in promoting cell survival under stress conditions.
- Angiogenesis : It contributes to the formation of new blood vessels.
Caged SPN-1-P allows for controlled studies of these processes by manipulating the timing and location of S1P release.
Case Studies
Several studies have demonstrated the utility of Caged SPN-1-P in understanding sphingosine signaling:
- Study on Cell Migration : Researchers used Caged SPN-1-P to examine its effects on endothelial cell migration. Upon uncaging, a significant increase in migration was observed, indicating that S1P promotes directional movement through GPCR activation.
- Proliferation Assays : In another study, Caged SPN-1-P was utilized to assess its effects on cancer cell proliferation. The results showed that controlled release of S1P led to enhanced proliferation rates, suggesting its potential role in tumor growth dynamics.
Comparative Analysis
The following table compares Caged SPN-1-P with other caged compounds used in biological research:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Caged D-erythro-sphingosine-1-phosphate | Similar photolabile group; derived from sphingosine | Specifically designed for sphingosine signaling studies |
Caged ATP | Contains adenine base; releases ATP upon uncaging | Focused on energy metabolism rather than lipid signaling |
Caged Calcium Indicators (e.g., DM-nitrophen) | Designed for calcium signaling; different mechanisms | Targets calcium dynamics instead of lipid mediators |
Caged SPN-1-P | Long-chain fatty acid component; photolabile group | Specific application in studying sphingosine 1-phosphate's role in cell signaling |
Caged SPN-1-P stands out due to its specific application in studying Sphingosine 1-phosphate's role in cellular signaling while providing precise control over activation through light exposure .
Applications in Biochemical Research
Caged SPN-1-P has several applications in biochemical research:
- Investigating GPCR Interactions : By controlling the release of S1P, researchers can study how different GPCRs respond to varying concentrations of this lipid mediator.
- Exploring Pathophysiological Conditions : Understanding how S1P signaling is altered in diseases such as cancer or cardiovascular disorders can lead to new therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing and characterizing Caged SPN-1-P?
- Methodological Answer : Synthesis involves coupling the sphingoid base with phosphoric acid esters under controlled anhydrous conditions. Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., 1H, 13C, 31P NMR) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Stability during synthesis is critical; intermediates should be stored at -20°C under inert gas to prevent oxidation .
Q. How should researchers assess the compound’s stability under varying laboratory conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to stressors (light, heat, humidity). Monitor decomposition via HPLC-UV or LC-MS, focusing on hydrolysis of the phosphoric ester or nitroaryl groups. Store lyophilized samples in amber vials at -80°C with desiccants to minimize degradation. Refer to safety data sheets for incompatible materials (e.g., oxidizers) that may accelerate instability .
Q. What safety protocols are critical for handling Caged SPN-1-P in laboratory settings?
- Methodological Answer : Use fume hoods for all procedures to avoid inhalation of aerosols. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency protocols include administering oxygen if inhaled and avoiding water jets for fire suppression due to reactive byproducts (e.g., phosphorus oxides) .
Advanced Research Questions
Q. How can experimental designs be optimized to study the uncaging kinetics and biological activity of SPN-1-P?
- Methodological Answer : Employ a split-plot randomized block design to test variables (e.g., light wavelength, pH, cellular models). Use time-resolved fluorescence spectroscopy to monitor uncaging efficiency. For biological assays, pair with knockout cell lines (e.g., S1P receptor-deficient) to isolate mechanistic pathways. Include positive/negative controls (e.g., non-caged SPN-1-P) and replicate experiments across independent batches to account for synthesis variability .
Q. What strategies resolve contradictions in data on the compound’s cellular uptake and subcellular localization?
- Methodological Answer : Triangulate data using complementary techniques:
- Quantitative Imaging : Confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives).
- Biochemical Fractionation : Centrifugation to isolate organelles, followed by LC-MS quantification.
- Knockdown Studies : siRNA targeting putative transporters (e.g., SPNS2) to validate uptake mechanisms.
Reconcile discrepancies by standardizing cell lines, incubation times, and solvent vehicles across labs .
Q. How can theoretical frameworks guide research on Caged SPN-1-P’s role in sphingolipid signaling pathways?
- Methodological Answer : Anchor studies to the "sphingolipid rheostat" theory, which posits dynamic balance between pro-survival (S1P) and pro-apoptotic (ceramide) metabolites. Design experiments to test hypotheses about spatial-temporal S1P release (e.g., localized uncaging in lipid rafts vs. cytosol). Use computational models (e.g., kinetic flux analysis) to predict signaling thresholds and validate with live-cell biosensors .
Q. What methodologies assess the ecological impact of Caged SPN-1-P in environmental compartments?
- Methodological Answer : Follow the INCHEMBIOL framework to study:
- Fate Analysis : Measure logP and soil adsorption coefficients (Kd) to predict bioavailability.
- Toxicity Screening : Use Daphnia magna acute toxicity assays and algal growth inhibition tests.
- Long-Term Monitoring : Deploy passive samplers in simulated wetlands to track degradation products (e.g., 2-nitrophenyl ethanol) over multi-year cycles .
Q. What advanced techniques address methodological challenges in quantifying low-abundance uncaged SPN-1-P in complex matrices?
- Methodological Answer : Implement isotope dilution assays with 13C-labeled internal standards to correct for matrix effects. Use microfluidic extraction coupled to nano-LC-MS/MS for enhanced sensitivity (limit of quantification <1 pM). Validate recovery rates in biological fluids (e.g., serum) spiked with known concentrations, adjusting for phospholipid interference via solid-phase extraction .
Properties
Molecular Formula |
C26H45N2O7P |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 1-(2-nitrophenyl)ethyl hydrogen phosphate |
InChI |
InChI=1S/C26H45N2O7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26(29)24(27)21-34-36(32,33)35-22(2)23-18-16-17-19-25(23)28(30)31/h15-20,22,24,26,29H,3-14,21,27H2,1-2H3,(H,32,33)/b20-15+/t22?,24-,26+/m0/s1 |
InChI Key |
HLEYOUHQJAGNFK-NGLFHMFFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OC(C)C1=CC=CC=C1[N+](=O)[O-])N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OC(C)C1=CC=CC=C1[N+](=O)[O-])N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.